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2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid
Overview
Description
2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid is an organic compound with the molecular formula C16H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid typically involves the following steps:
Formation of the Amide Linkage: The initial step involves the reaction of 5-methylfuran-2-carboxylic acid with a suitable amine to form the corresponding amide. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Benzoic Acid Moiety: The amide intermediate is then reacted with a benzoic acid derivative under appropriate conditions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid exhibits notable antibacterial and antifungal activities. The furan ring is known to interact with microbial enzymes, potentially disrupting their function and leading to the inhibition of bacterial growth. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Potential
The compound's structural characteristics suggest possible anticancer activity. Similar benzoic acid derivatives have been shown to promote protein degradation pathways involved in cancer progression, such as the ubiquitin-proteasome pathway. Preliminary studies indicate that this compound can inhibit key enzymes involved in cancer cell metabolism and induce apoptosis in cancer cells.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and electrophilic aromatic substitution, facilitating the creation of diverse derivatives with tailored properties.
Material Science
The unique structure of this compound positions it as a candidate for developing novel materials with specific properties. Its potential applications include the creation of specialty chemicals and materials used in various industries due to its chemical reactivity and biological activity.
Antibacterial Activity
A study demonstrated that derivatives similar to this compound activated proteolytic enzymes crucial for cellular homeostasis, suggesting a mechanism through which these compounds exert antibacterial effects.
In Silico Studies
Computational analyses have shown that the compound can effectively bind to essential bacterial enzymes like DNA gyrase and Dihydroorotase, supporting its potential as an antibacterial agent.
Cell-Based Assays
In vitro assays revealed that this compound significantly inhibits cancer cell proliferation by inducing apoptosis through enzyme modulation.
Summary Table of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cells; inhibits key metabolic enzymes |
Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |
Material Science | Potential use in developing novel materials with specific properties |
Mechanism of Action
The mechanism of action of 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with microbial enzymes, disrupting their function and leading to antibacterial effects. The amide linkage and benzoic acid moiety may also contribute to its overall biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid: Shares the 5-methylfuran-2-yl moiety and exhibits similar biological activities.
5-Methylfurfuryl Alcohol: Another compound with the 5-methylfuran-2-yl moiety, used in the transformation of biomass into valuable fuels.
Uniqueness
2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a furan ring, an amide linkage, and a benzoic acid moiety. These functional groups contribute to its chemical reactivity and biological properties. The furan ring is particularly noted for its interactions with various biological targets, which may enhance the compound's antibacterial and antifungal activities .
The biological activity of this compound is primarily attributed to:
- Interaction with Enzymes : The furan component can interact with microbial enzymes, potentially disrupting their function and leading to antibacterial effects .
- Binding Affinity : The amide and benzoic acid moieties may enhance binding affinity to target proteins, influencing various physiological pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Similar benzoic acid derivatives have been shown to promote protein degradation pathways involved in cancer progression, such as the ubiquitin-proteasome pathway . In vitro studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism .
Case Studies and Experimental Data
- Antibacterial Activity : A study demonstrated that derivatives of benzoic acid, including those similar to this compound, activated proteolytic enzymes that are crucial for cellular homeostasis. This suggests a mechanism through which these compounds may exert their antibacterial effects .
- In Silico Studies : Computational analyses have shown that the compound can bind effectively to key enzymes like DNA gyrase and Dihydroorotase, which are essential for bacterial DNA replication . This binding affinity supports its potential as an antibacterial agent.
- Cell-Based Assays : In vitro assays revealed that this compound could significantly inhibit the proliferation of cancer cells by inducing apoptosis through enzyme modulation .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-6-7-11(20-10)8-9-14(17)16-13-5-3-2-4-12(13)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVYMOCAAWBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676468 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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